7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde
Description
Properties
IUPAC Name |
7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZZSHDIEXQERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440319 | |
| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139386-35-9 | |
| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylphenol, which undergoes a series of reactions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Methoxy-2-methyl-1-benzofuran-5-carboxylic acid.
Reduction: 7-Methoxy-2-methyl-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde serves as a vital building block for synthesizing pharmacologically active compounds. Its derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. A systematic review highlighted the synthesis and biological evaluation of various benzofuran derivatives, including this compound. It demonstrated significant antiproliferative activity against several cancer cell lines.
Case Study: Antiproliferative Activity
In a study by Flynn et al., various benzofuran derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that structural modifications significantly enhanced activity:
| Compound | Structure Modification | IC50 (µM) |
|---|---|---|
| 10h | Methoxy at C-6 | < 1 |
| 10g | Unsubstituted | > 10 |
This indicates that this compound may possess similar or enhanced activity compared to other derivatives with strategic substitutions.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating moderate to strong activity.
In Vitro Antimicrobial Testing
The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens were as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound has promising potential as an antimicrobial agent.
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules and natural products. Its aldehyde functional group enhances its reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
The synthesis typically begins with 2-methylphenol, which undergoes a series of reactions to form the benzofuran ring. The formyl group (-CHO) is introduced via formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl₃).
Material Science
Recent studies have explored the potential of this compound in developing organic electronic materials due to its unique electronic properties derived from its benzofuran structure.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, comparative studies with structurally similar compounds reveal insights into structure-activity relationships (SAR):
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-2-phenybenzofuran-5-carboxaldehyde | Contains a phenyl group | Potentially enhanced biological activity due to phenyl substitution |
| 5-Methoxy-2-methylbenzofuran-6-carbaldehyde | Different position of the methoxy group | May exhibit different reactivity patterns |
| 7-Hydroxy-2-methylbenzofuran-5-carbaldehyde | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and bioactivity |
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the derivative or compound it is part of .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Data for Benzofuran Carbaldehydes
*Calculated based on formula C₁₁H₁₀O₃.
Key Observations:
Substituent Effects on Binding Affinity: The phenyl and 4-fluorophenyl analogs exhibit stronger anticancer activity due to enhanced hydrophobic interactions with target proteins (e.g., 1VOM, 4FNY) . Fluorine substitution in the 4-fluorophenyl derivative improves cytotoxicity, possibly due to increased electron-withdrawing effects and membrane permeability .
Role of the Aldehyde Group :
- The aldehyde at the 5-position is critical for forming hydrogen bonds with active-site residues in oncoproteins, as demonstrated in molecular docking studies . This feature is conserved across all analogs.
Core Structure Differences :
- 5-(Methoxymethyl)furan-2-carbaldehyde (a furan derivative) lacks the fused benzene ring of benzofurans, which may reduce planarity and π-π interactions with aromatic residues in target proteins .
Computational and Experimental Tools
- Molecular Docking : Studies on phenyl and fluorophenyl analogs utilized XP visualizer tools and G-scores to predict binding modes with oncoproteins like 1VOM and 3LAU .
Biological Activity
7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C_{11}H_{12}O_3
- Molecular Weight : 190.2 g/mol
- Appearance : Solid at room temperature
The compound's reactivity is significantly influenced by its aldehyde functional group, which can participate in various chemical reactions such as oxidation, reduction, and substitution.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit notable anticancer properties. A systematic review highlighted the synthesis and biological evaluation of various benzofuran derivatives, including this compound. The compound demonstrated significant antiproliferative activity against several cancer cell lines.
Case Study: Antiproliferative Activity
In a study conducted by Flynn et al., various benzofuran derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that modifications in the structure, particularly the positioning of methoxy and methyl groups, significantly enhanced the activity. For instance:
| Compound | Structure Modification | IC50 (µM) |
|---|---|---|
| 10h | Methoxy at C-6 | < 1 |
| 10g | Unsubstituted | > 10 |
This indicates that this compound may possess similar or enhanced activity compared to other derivatives with strategic substitutions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study reported its effectiveness against various bacterial strains, demonstrating moderate to strong activity.
In Vitro Antimicrobial Testing
The Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens were as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound has promising potential as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Benzofuran derivatives have been shown to inhibit certain enzymes and receptors involved in cancer progression and microbial growth. Further studies are required to elucidate the precise molecular mechanisms involved in its action .
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR) of benzofurans:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxy-2-phenybenzofuran-5-carboxaldehyde | Contains a phenyl group | Potentially enhanced biological activity due to phenyl substitution |
| 5-Methoxy-2-methylbenzofuran-6-carbaldehyde | Different position of the methoxy group | May exhibit different reactivity patterns |
| 7-Hydroxy-2-methylbenzofuran-5-carbaldehyde | Hydroxyl group instead of methoxy | Increased polarity may affect solubility and bioactivity |
These comparisons highlight how minor structural modifications can significantly impact biological activity .
Q & A
Basic: What are the recommended synthetic routes for 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde, and how are intermediates characterized?
Answer:
The compound is typically synthesized via formylation or oxidation of substituted benzofuran precursors. A common approach involves:
Friedel-Crafts acylation of 7-methoxy-2-methylbenzofuran to introduce the aldehyde group.
Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Intermediate characterization via -NMR (methoxy singlet at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) and LC-MS to confirm molecular ions (expected [M+H] ~ 206.2).
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Based on analogous benzofuran derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (aldehyde groups are irritants) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced: How can contradictory NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies may arise from tautomerism or crystal packing effects. Follow this workflow:
Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental -NMR shifts .
High-resolution X-ray diffraction using SHELXL for refinement; analyze torsion angles (e.g., C7-O-CH vs. aldehyde plane) to detect steric strain .
Dynamic NMR at variable temperatures to identify exchange broadening from tautomeric equilibria .
Advanced: What strategies optimize the yield of this compound in large-scale reactions?
Answer:
Key factors include:
- Catalyst selection : Lewis acids like AlCl improve formylation efficiency but require strict moisture control .
- Solvent optimization : Dichloromethane enhances solubility, while DMF may stabilize intermediates.
- Reaction monitoring : Use in-situ FTIR to track aldehyde formation (C=O stretch ~1700 cm) .
- Scale-up challenges : Address exothermicity via dropwise reagent addition and jacketed reactors.
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- - and -NMR : Identify methoxy (δ 55–60 ppm in ), aldehyde (δ 190–200 ppm), and benzofuran backbone signals.
- HRMS : Confirm molecular formula (CHO) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl (1700 cm) and aromatic C-O (1250 cm) stretches .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to assess binding affinity to targets like COX-2 or cytochrome P450 .
- QSAR studies : Correlate substituent effects (e.g., methoxy position) with antimicrobial activity using Hammett constants .
- ADMET prediction : Software like SwissADME evaluates logP (lipophilicity ~2.1) and bioavailability .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH stability : Degrades in strong alkaline conditions (pH >10) via aldehyde oxidation; store in neutral buffers .
- Thermal stability : Decomposes above 150°C; DSC/TGA analysis recommended for precise thresholds .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Derivative synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .
Bioactivity assays : Test against microbial strains (MIC values) or cancer cell lines (IC) .
Data analysis : Use PCA or clustering algorithms to link structural features (e.g., Hammett σ) to activity trends .
Basic: What chromatographic methods are effective for purity analysis?
Answer:
- HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% expected .
- TLC : R ~0.5 (silica, ethyl acetate/hexane 3:7). Visualize with KMnO stain for aldehydes .
Advanced: How to address conflicting cytotoxicity data in different cell lines?
Answer:
Dose-response curves : Ensure consistent IC calculations using nonlinear regression (GraphPad Prism) .
Mechanistic studies : Perform ROS assays or apoptosis markers (e.g., caspase-3) to identify cell-type-specific pathways .
Metabolic profiling : Use LC-MS/MS to detect differences in compound metabolism across cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
